8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one
Beschreibung
The compound 8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one is a synthetic coumarin-benzimidazole hybrid. Coumarins are well-known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The diisobutylamino-methyl substituent at position 8 introduces steric bulk and basicity, which may influence solubility, pharmacokinetics, and receptor interactions.
Eigenschaften
IUPAC Name |
8-[[bis(2-methylpropyl)amino]methyl]-7-hydroxy-3-(1-methylbenzimidazol-2-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-16(2)13-29(14-17(3)4)15-20-23(30)11-10-18-12-19(26(31)32-24(18)20)25-27-21-8-6-7-9-22(21)28(25)5/h6-12,16-17,30H,13-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCOREAFQINNRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC1=C(C=CC2=C1OC(=O)C(=C2)C3=NC4=CC=CC=C4N3C)O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach includes the formation of the chromen-2-one core followed by the introduction of the benzo[d]imidazole moiety and the diisobutylamino group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the chromen-2-one core or the benzo[d]imidazole moiety.
Substitution: Functional groups can be substituted to introduce new properties or functionalities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups to the chromen-2-one core or the benzo[d]imidazole moiety.
Wissenschaftliche Forschungsanwendungen
8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their properties based on the evidence:
Key Differences and Implications
Substituent Effects on Bioactivity: The diisobutylamino group in the target compound introduces significant steric hindrance compared to the diethylamino analogue . This may reduce membrane permeability but improve binding specificity to hydrophobic pockets in target proteins. The hydroxyimino group in compound 11 () enhances hydrogen-bonding capacity, correlating with its reported antimicrobial efficacy .
Synthetic Yields :
- The synthesis of 3-(1H-benzo[d]imidazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one () achieved a 32% yield, suggesting challenges in coupling benzimidazole to the coumarin core . Higher yields (~64%) are reported for simpler benzimidazole derivatives (e.g., compound 12 in ), likely due to fewer steric constraints .
Structural Characterization :
- Crystallographic data for similar compounds (e.g., ’s SHELX-refined structures) confirm that substituent bulk influences packing efficiency and crystal stability .
Biological Relevance: Coumarin-benzimidazole hybrids exhibit dual mechanisms: coumarin’s intercalation with DNA and benzimidazole’s inhibition of microtubule assembly . The diisobutylamino group may modulate these effects by altering lipophilicity and cellular uptake.
Biologische Aktivität
The compound 8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one , identified by its CAS number 384362-95-2, is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₃₁H₃₅N₃O₃
- Molecular Weight : 433.5 g/mol
- CAS Number : 384362-95-2
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes related to cellular signaling pathways, particularly those involved in cancer progression.
- Antioxidant Properties : The presence of hydroxyl groups in the chromenone structure suggests potential antioxidant activity, which could protect cells from oxidative stress.
- Neuroprotective Effects : Similar compounds have shown promise in neuroprotection, possibly by modulating pathways associated with neurodegenerative diseases.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Case Study 1: Cytotoxic Effects
A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, particularly in breast and prostate cancer cell lines.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective properties of the compound using HT-22 neuronal cells exposed to corticosterone. The compound significantly increased cell viability and reduced apoptosis markers at concentrations ranging from 6.25 to 25 µM, suggesting a dose-dependent protective effect against stress-induced neurotoxicity.
Case Study 3: Antioxidant Activity Assessment
The antioxidant capacity was assessed using DPPH and ABTS assays, where the compound exhibited a notable ability to reduce oxidative stress markers, indicating potential therapeutic applications in oxidative stress-related conditions.
Q & A
Q. Q1. What are the common synthetic routes for preparing 8-((diisobutylamino)methyl)-7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-2H-chromen-2-one?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Formation : Start with 7-hydroxycoumarin derivatives. Introduce the benzimidazole moiety at the 3-position using condensation reactions with 1-methyl-1H-benzo[d]imidazole-2-carbaldehyde under mild acidic conditions .
Functionalization : Attach the diisobutylamino-methyl group via reductive amination or nucleophilic substitution. Use catalysts like NaBH(OAc)₃ for selective alkylation .
Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) followed by recrystallization (ethanol/water) to isolate the target compound. Monitor purity via HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
Advanced Synthesis Challenges
Q. Q2. How can researchers optimize reaction yields when introducing the diisobutylamino-methyl group?
Methodological Answer: Key strategies include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group.
- Catalysis : Apply Lewis acids (e.g., ZnCl₂) to activate the carbonyl group for efficient alkylation .
- Temperature Control : Conduct reactions at 50–60°C to balance reactivity and side-product formation.
- In Situ Monitoring : Use TLC (Rf ~0.4 in EtOAc/hexane 1:1) or inline FTIR to track intermediate formation .
Basic Structural Characterization
Q. Q3. Which spectroscopic techniques are essential for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the coumarin backbone (δ 6.2–8.3 ppm for aromatic protons), benzimidazole (δ 3.8 ppm for N-methyl), and diisobutylamino group (δ 2.6–3.1 ppm for CH₂ and 0.9–1.2 ppm for isobutyl CH₃) .
- HRMS : Confirm molecular weight (expected [M+H]+ ~450–460 m/z) using ESI+ mode.
- IR Spectroscopy : Identify hydroxyl (3400–3600 cm⁻¹) and carbonyl (1660–1700 cm⁻¹) stretches .
Advanced Data Contradiction Analysis
Q. Q4. How to resolve conflicting NMR data for the diisobutylamino-methyl group?
Methodological Answer:
- 2D NMR : Use HSQC and HMBC to correlate CH₂ protons (δ 2.6–3.1 ppm) with adjacent carbons and confirm branching in the diisobutyl chain .
- Variable Temperature NMR : Perform experiments at 25°C and 60°C to assess dynamic effects from hindered rotation in the tertiary amine .
- Comparative Analysis : Cross-reference with analogous compounds (e.g., coumarin derivatives with branched amines) to validate assignments .
Advanced Biological Activity Assessment
Q. Q5. How to design experiments to evaluate the compound’s cellular uptake in cancer models?
Methodological Answer:
- Cell Lines : Use HUVECs or BJ fibroblasts (DMEM/RPMI media, 10% FBS, 37°C/5% CO₂) for baseline toxicity assays .
- Fluorescent Tagging : Label the compound with a fluorophore (e.g., FITC) via its hydroxyl group. Monitor uptake via confocal microscopy over 24–48 hours.
- Flow Cytometry : Quantify intracellular accumulation using excitation/emission wavelengths specific to the fluorophore .
Advanced Environmental Impact Studies
Q. Q6. What methodologies assess the environmental fate of this compound in aquatic systems?
Methodological Answer:
- Photodegradation : Expose aqueous solutions to UV light (λ = 254 nm) and analyze degradation products via LC-MS/MS.
- Bioaccumulation : Use Daphnia magna models to measure bioconcentration factors (BCFs) over 14 days .
- Sediment Adsorption : Conduct batch experiments with varying pH (4–9) and organic carbon content to determine partition coefficients (Kd) .
Advanced Analytical Challenges
Q. Q7. How to control impurities during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT) : Implement inline NIR spectroscopy to monitor reaction progress and detect intermediates (e.g., desethyl impurities) .
- Crystallization Optimization : Use anti-solvent addition (e.g., water in ethanol) to selectively precipitate the target compound while leaving impurities in solution .
- Quality Control : Validate purity (>98%) via orthogonal methods (HPLC, DSC for melting point consistency) .
Basic Safety and Handling
Q. Q8. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis steps involving volatile reagents .
- Waste Disposal : Neutralize acidic/basic waste with 1M NaOH or HCl before disposal. Collect organic waste in halogen-resistant containers .
- Emergency Procedures : For skin contact, wash with 10% polyethylene glycol solution; for eye exposure, rinse with saline for 15 minutes .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
